

# comparative docking studies of thiazole derivatives with target proteins

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## Compound of Interest

Compound Name: 2-(2,5-Dimethylthiazol-4-yl)acetic acid

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## Thiazole Derivatives in Drug Discovery: A Comparative Docking Analysis

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in-silico performance of various thiazole derivatives against key protein targets implicated in cancer and other diseases. The following sections present quantitative docking data, detailed experimental protocols for computational studies, and visualizations of relevant signaling pathways to support further drug design and development efforts.

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a prominent scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.<sup>[1]</sup> Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.<sup>[2]</sup> Molecular docking studies are a crucial in-silico tool to predict the binding affinities and interaction patterns of these derivatives with their biological targets, thereby guiding the rational design of more potent and selective inhibitors.<sup>[3]</sup>

## Comparative Docking Performance of Thiazole Derivatives

The following tables summarize the docking performance of various classes of thiazole derivatives against their respective protein targets. Docking scores, typically represented as binding energies (e.g., kcal/mol) or other scoring functions (e.g., MolDock Score), indicate the predicted binding affinity. Lower binding energy values and higher absolute scores generally suggest more favorable interactions.[\[4\]](#)[\[5\]](#)

Table 1: Docking Performance of Thiazole Derivatives against Protein Kinases

Thiazole Derivative Class	Target Protein	PDB ID	Docking Score/Binding Affinity	Key Interactions /Reference Compound	Reference
Benzothiazole Derivatives	PI3K $\alpha$	Not Specified	IC50: 9–290 nM	Specific inhibitors of PI3K $\alpha$	[6]
Thiazole-Coumarin Hybrids	EGFR	3W33	-	Compared to Pelitinib and NVP-BEZ235	[3]
Thiazole-Coumarin Hybrids	PI3K/mTOR	Not Specified	Compound 6a showed highest inhibition	Compared to Pelitinib and NVP-BEZ235	[3]
Thiazole Derivatives	PI3K $\alpha$	Not Specified	IC50: 3b = $0.086 \pm 0.005 \mu\text{M}$	Compared to Alpelisib	[7]
Thiazole Derivatives	mTOR	Not Specified	IC50: 3b = $0.221 \pm 0.014 \mu\text{M}$	Compared to Dactolisib	[7]
Thiazole Derivatives	VEGFR-2	Not Specified	IC50: 4c = $0.15 \mu\text{M}$	Compared to Sorafenib	[8]
Thiazole Derivatives	CDK2	Not Specified	Docking Score: 4c = -6.64 kcal/mol	Compared to Kenpaullone (-9.4 kcal/mol)	[8]

Table 2: Docking Performance of Thiazole Derivatives against Tubulin

Thiazole Derivative Class	Target Protein	PDB ID	Docking Score/Binding Affinity	Key Interactions /Reference Compound	Reference
2,4-Disubstituted Thiazoles	Tubulin	Not Specified	IC50: 2.00 ± 0.12 to 2.95 ± 0.18 μM	Compounds 5c, 7c, and 9a showed remarkable inhibition	[9]
Thiazole-Naphthalene Derivatives	Tubulin	Not Specified	IC50: 5b = 3.3 μM	Compared to Colchicine (IC50 = 9.1 μM)	[10]
Thiazole-2-acetamide Derivatives	Tubulin	Not Specified	IC50: 2.69 to 7.95 μM	Surpassed reference compound CA-4 (IC50 = 8.33 μM)	[11]

Table 3: Docking Performance of Thiazole Derivatives against Microbial Enzymes

Thiazole Derivative Class	Target Protein	PDB ID	Docking Score/Binding Affinity	Key Interactions /Reference Compound	Reference
N-substituted Thiazoles	FabH	3iL9	MolDock Score: -102.612 to -144.236	Compared to Griseofulvin (-90.94)	[12]
Thiazole-based Thiazolidin-4-ones	DNA Gyrase	Not Specified	Binding Affinity: -5.3 to -6.8 kcal/mol	Compared to Chloramphenicol (-7.4 kcal/mol)	[13]
Arylthiourea Thiazoles	DNA gyrase	Not Specified	Docking Score: -6.4 to -9.2 kcal/mol	-	[14]

## Experimental Protocols

### Molecular Docking

The in-silico molecular docking studies referenced in this guide generally adhere to a standardized workflow to predict the binding orientation and affinity of a ligand to a protein target. While specific parameters may differ between studies, the core methodology is consistent.[5]

#### 1. Protein Preparation:

- The three-dimensional structure of the target protein is retrieved from the Protein Data Bank (PDB).
- Water molecules and any co-crystallized ligands are typically removed.
- Hydrogen atoms are added to the protein structure.
- Appropriate charges are assigned to the amino acid residues.[5]

## 2. Ligand Preparation:

- The 2D structures of the thiazole derivatives are drawn using chemical drawing software.
- These 2D structures are then converted to 3D structures.
- Energy minimization of the ligand structures is performed to obtain a stable, low-energy conformation.[\[5\]](#)

## 3. Grid Generation:

- A binding site on the protein is defined, often centered on the location of a known co-crystallized ligand or a predicted active site.
- A grid box is generated to encompass this binding site, defining the three-dimensional space for the docking algorithm to search.[\[5\]](#)

## 4. Molecular Docking:

- Docking is carried out using specialized software such as Molegro Virtual Docker or the GLIDE module of the Schrödinger Suite.[\[5\]](#)[\[12\]](#)
- The software systematically samples various conformations and orientations of the ligand within the defined grid box.
- A scoring function is used to calculate the binding affinity for each generated pose.[\[5\]](#)

## 5. Analysis of Results:

- The resulting docked poses are analyzed based on their docking scores and the predicted binding interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the protein's active site.
- The pose with the most favorable score and interaction profile is considered the most probable binding mode.[\[5\]](#)

# Tubulin Polymerization Assay (Fluorescence-Based)

This assay is employed to measure the inhibitory effect of a compound on the in vitro polymerization of purified tubulin. The increase in fluorescence of a reporter dye that specifically binds to polymerized microtubules is monitored over time.[\[15\]](#)

#### Materials:

- Lyophilized tubulin (>99% pure)
- General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl<sub>2</sub>, 0.5 mM EGTA)
- GTP solution (100 mM)
- Tubulin Polymerization Reporter Dye (e.g., DAPI)
- Test compounds dissolved in DMSO
- Positive control (e.g., Paclitaxel) and negative control (e.g., Colchicine)
- 96-well black microplates
- Temperature-controlled fluorescence plate reader[\[15\]](#)

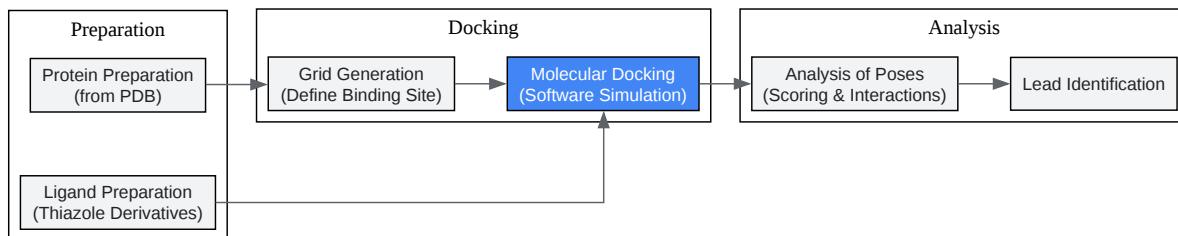
#### Procedure:

- Tubulin Reconstitution: Lyophilized tubulin is reconstituted on ice with General Tubulin Buffer to a final concentration of 4 mg/mL.[\[15\]](#)
- Preparation of Reaction Mix: In a microcentrifuge tube on ice, the reaction mix is prepared containing General Tubulin Buffer, GTP (final concentration of 1 mM), and the reporter dye.[\[15\]](#)
- Compound Addition: The test compounds, controls, or vehicle (DMSO) are added to the wells of a pre-warmed 96-well plate.[\[15\]](#)
- Initiation of Polymerization: The tubulin solution is added to the reaction mix, gently mixed, and immediately dispensed into the wells containing the compounds.[\[15\]](#)

- Fluorescence Measurement: The plate is placed in a fluorescence plate reader pre-heated to 37°C. Fluorescence intensity is measured at regular intervals (e.g., every minute for 60 minutes) at the appropriate excitation and emission wavelengths for the reporter dye.[15]
- Data Analysis: Fluorescence intensity is plotted against time. The IC<sub>50</sub> value, which is the concentration of the inhibitor that causes 50% inhibition of tubulin polymerization, is determined by comparing the extent of polymerization in the presence of various inhibitor concentrations to the vehicle control.[15]

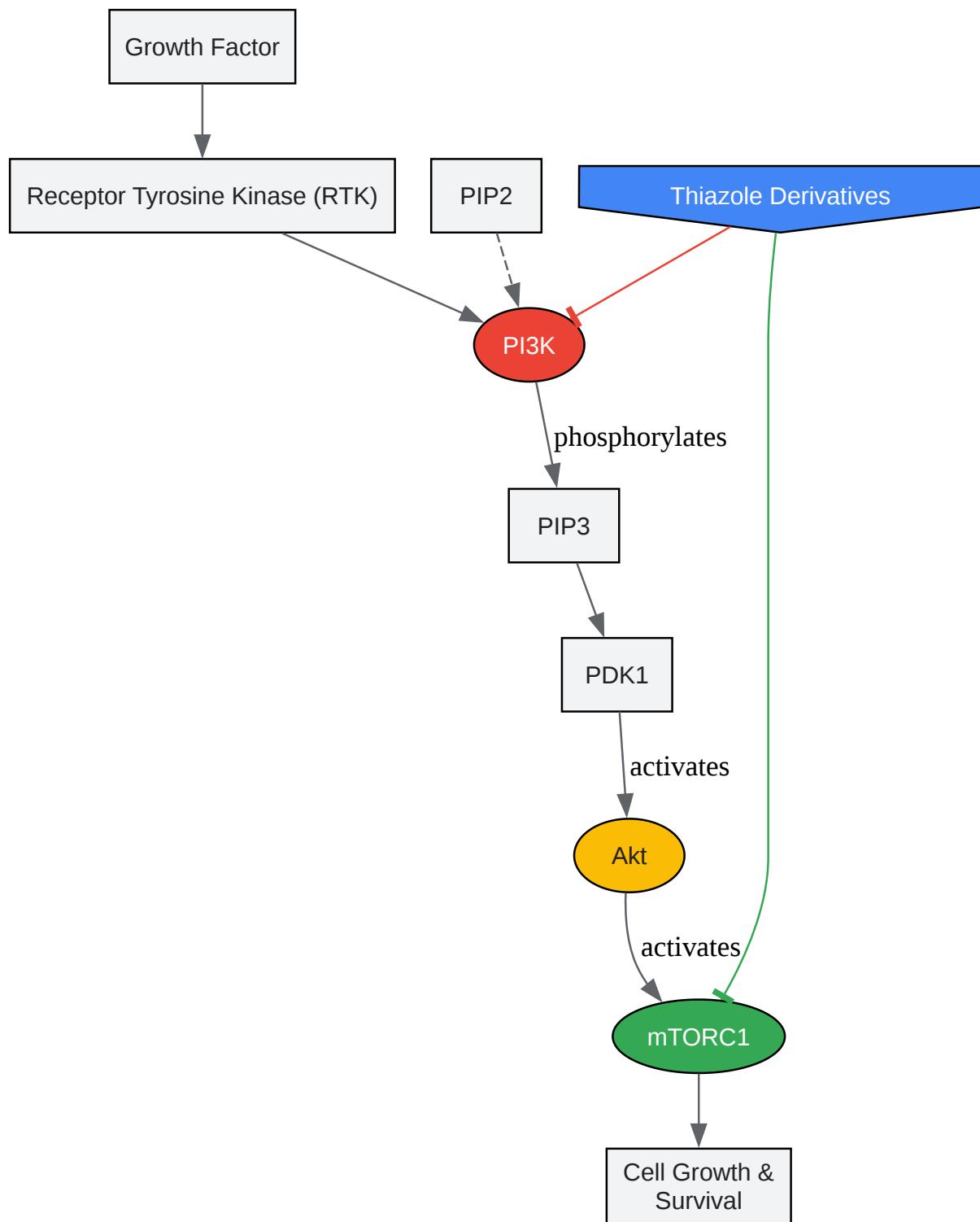
## Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate a generalized experimental workflow for molecular docking and key signaling pathways targeted by thiazole derivatives.

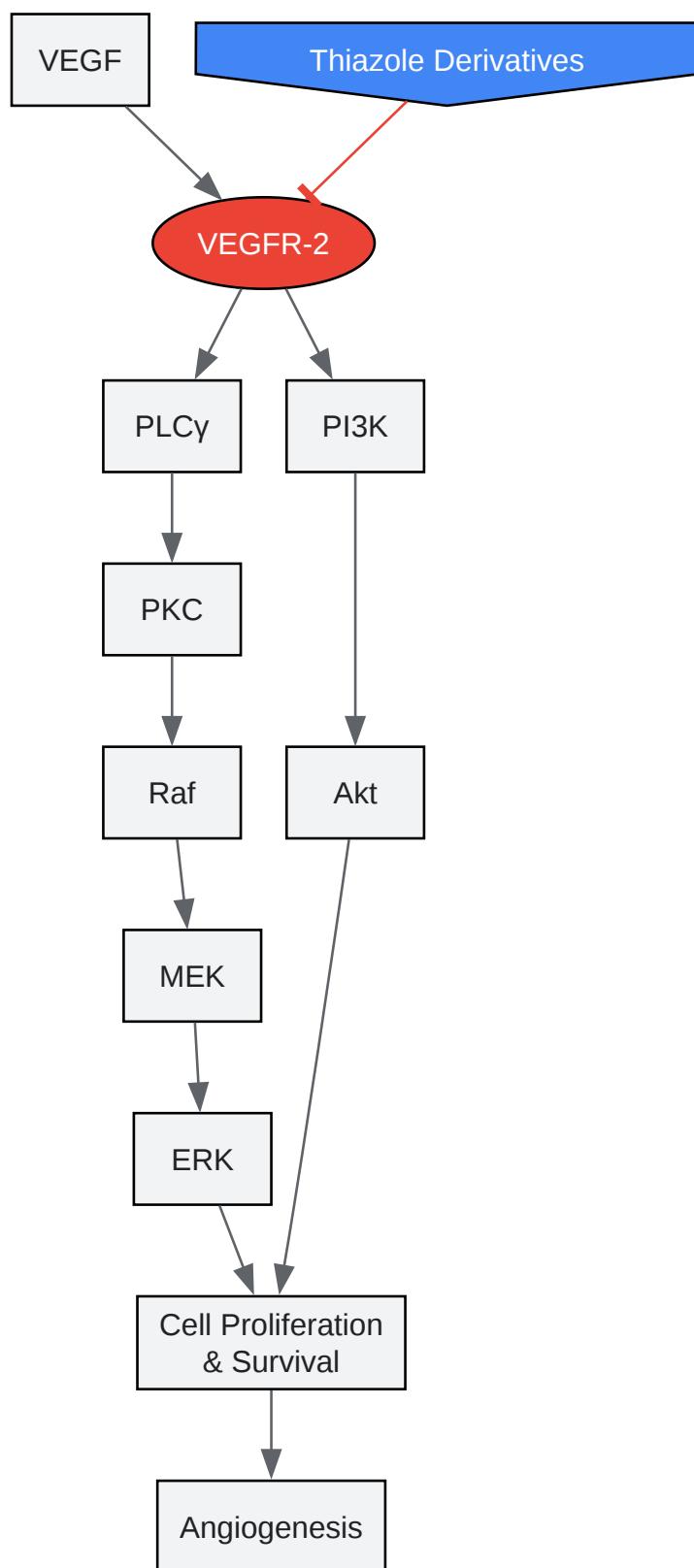


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Caption: A generalized workflow for in-silico molecular docking studies.

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Caption: The PI3K/Akt/mTOR signaling pathway, a key target for anticancer therapies.



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Caption: The VEGFR-2 signaling pathway, crucial in angiogenesis and cancer progression.

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